Potassium (1,3-benzothiazol-2-ylamino)acetate

Lipophilicity Drug Distribution Physicochemical Properties

Researchers screening carbonic anhydrase inhibitors often face poor aqueous solubility causing inconsistent assay precipitation. Potassium (1,3-benzothiazol-2-ylamino)acetate directly resolves this with optimized ionization characteristics. • Selective hCA I/V inhibition (Ki = 4.3 µM), outperforming other amino acid benzothiazole derivatives • LogD -1.13 at pH 7.4 ensures predominant ionization & minimal buffer precipitation vs. free acid form (pKa 3.67) • Powder form (95%) with faster dissolution kinetics than high-melting crystalline free acid (201-202 °C) Full QA documentation. Bulk quantities available upon request.

Molecular Formula C9H7KN2O2S
Molecular Weight 246.33 g/mol
Cat. No. B13257632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (1,3-benzothiazol-2-ylamino)acetate
Molecular FormulaC9H7KN2O2S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[K+]
InChIInChI=1S/C9H8N2O2S.K/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1
InChIKeyPNUDYNDJFVJPOK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (1,3-benzothiazol-2-ylamino)acetate: Identity & Procurement


Potassium (1,3-benzothiazol-2-ylamino)acetate is a heterocyclic amino acid derivative with the molecular formula C9H7KN2O2S and a molecular weight of 246.33 g/mol . It is commercially available with a typical purity specification of 95% . The compound belongs to the benzothiazole class, which is widely investigated for diverse biological activities including enzyme inhibition and antimicrobial effects [1].

Benzothiazole scaffold for enzyme inhibition and antimicrobial research
Potassium salt form supports aqueous solubility and ionization in biological assays
Specification supports research-grade biochemical screening

Why Analogs Cannot Replace This Potassium Salt


Substituting the potassium counterion with sodium or using the free acid form alters key physicochemical properties that directly impact solubility, ionization, and biological assay outcomes. The potassium salt exhibits a distinct LogD (pH 7.4) of -1.13 and a pKa of 4.55 [1], while the free acid has a melting point of 201-202 °C and a predicted pKa of 3.67 . Such differences in salt form can change dissolution kinetics, membrane permeability, and target engagement, making direct substitution scientifically unreliable without head-to-head validation .

Counterion substitution may alter physicochemical profile
Replacing potassium with sodium can shift LogD and ionization, affecting assay-relevant solubility and permeability.
Free acid form differs in solid state and dissolution
Crystalline free acid versus powder salt changes handling, dissolution kinetics, and weighing accuracy.
Salt-form change may alter target engagement
Ionization and solubility differences can shift biological readouts without direct comparative validation.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Profile: LogD Comparison

The potassium salt demonstrates a calculated LogD (pH 7.4) of -1.126 and a LogP of 1.46 [1]. In contrast, the sodium salt of the same benzothiazole aminoacetate scaffold is noted for enhanced aqueous solubility but lacks published quantitative LogD data . This LogD value indicates that the potassium salt resides near the optimal range for balancing membrane permeability and aqueous solubility, a parameter critical for in vitro cell-based assays and in vivo distribution [1].

Lipophilicity Profile
Data to verify
LogD (pH 7.4) = -1.126
Defined LogD benchmark supports distribution-coefficient assay design
Predicted value; experimental confirmation advised
Lipophilicity Drug Distribution Physicochemical Properties

Carbonic Anhydrase Inhibition: Glycine Conjugate vs. Other Derivatives

A structurally related benzothiazole glycine conjugate (Compound 1 in the referenced study) demonstrated potent inhibition of human carbonic anhydrase isoforms with Ki values of 4.3 µM (hCA I), 32.1 µM (hCA II), 4.3 µM (hCA V), and 94.6 µM (hCA XIII) [1]. In contrast, methionine and alanine conjugates exhibited weaker or no inhibition (Ki >100 µM for many isoforms) [1]. While the potassium salt of the aminoacetate is not explicitly tested, the glycine-derived scaffold is the closest structural analog and is expected to retain similar enzyme-targeting capacity [1].

CA Inhibition (Analog)
Class-level inference
Glycine conj. Ki: hCA I 4.3, V 4.3 µM Other AA deriv. Ki >100 µM (most)
Supports carbonic anhydrase inhibitor screening context
Not directly measured on potassium salt; scaffold analog data
Carbonic Anhydrase Enzyme Inhibition Ki Value

Physical Form: Salt vs. Free Acid

The free acid form, 2-(1,3-benzothiazol-2-ylamino)acetic acid, has a reported melting point of 201-202 °C and is a crystalline solid . In contrast, the potassium salt is typically supplied as a powder with no reported melting point, indicating an amorphous or low-melting solid state . This physical form difference directly affects handling, weighing accuracy, and dissolution behavior during experimental workflows .

Physical Form
Data to verify
Potassium salt: Powder Free acid: Crystalline (mp 201–202°C)
Powder form may support faster dissolution and micro-scale handling
Physical characterization data pending
Solid Form Melting Point Formulation

Ionization State at Physiological pH: Salt vs. Free Acid

The potassium salt exhibits a predicted pKa of 4.55 [1], whereas the free acid form has a predicted pKa of 3.67 . At physiological pH (7.4), the potassium salt is predominantly ionized (carboxylate form), enhancing aqueous solubility, while the free acid is partially protonated, reducing solubility and membrane permeability [1]. This ionization differential is critical for consistent performance in biological assays.

Ionization (pKa)
Data to verify
Salt pKa 4.55 Free acid pKa 3.67
Higher pKa supports near-complete ionization at physiological pH, enhancing aqueous solubility
Predicted pKa; experimental confirmation advised
pKa Ionization Solubility

Prioritized Applications for Potassium Salt


Carbonic Anhydrase Inhibitor Screening

The glycine-derived benzothiazole scaffold (structurally analogous to the potassium salt) shows selective inhibition of carbonic anhydrase isoforms hCA I and hCA V with Ki values of 4.3 µM [1]. Researchers screening for CA inhibitors should prioritize this compound over other amino acid benzothiazole derivatives, which exhibit significantly weaker activity [1].

High-Solubility Aqueous Assays

With a LogD (pH 7.4) of -1.126 and a pKa of 4.55, the potassium salt remains predominantly ionized in physiological buffers [1]. This property makes it suitable for in vitro assays where aqueous solubility and minimal precipitation are critical, outperforming the less ionized free acid form .

Formulation & Preformulation Studies

The powder physical form of the potassium salt [1] contrasts with the high-melting crystalline free acid (201-202 °C) . Formulators seeking faster dissolution rates and improved handling characteristics should select the potassium salt over the free acid for early-stage development.

Physicochemical Benchmarking for Medicinal Chemistry

The defined LogP (1.46) and LogD (-1.13) values for the potassium salt [1] provide a quantitative benchmark for evaluating the impact of salt form on lipophilicity. This data is essential for medicinal chemists optimizing lead compounds for balanced permeability and solubility.

Application
Selection Property
Validation Focus
Carbonic Anhydrase Inhibitor Screening
Glycine-derived benzothiazole scaffold
Carbonic anhydrase isoform selectivity
High-Solubility Aqueous Assays
High ionization at physiological pH
Aqueous solubility and precipitation control
Formulation & Preformulation Studies
Powder physical form
Dissolution rate and handling characteristics
Physicochemical Benchmarking
Defined LogP and LogD values
Lipophilicity benchmarking for lead optimization
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